1-(3-Bromobenzoyl)-2-methylpiperazine

Catalog No.
S6620120
CAS No.
1240569-66-7
M.F
C12H15BrN2O
M. Wt
283.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromobenzoyl)-2-methylpiperazine

CAS Number

1240569-66-7

Product Name

1-(3-Bromobenzoyl)-2-methylpiperazine

IUPAC Name

(3-bromophenyl)-(2-methylpiperazin-1-yl)methanone

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

InChI

InChI=1S/C12H15BrN2O/c1-9-8-14-5-6-15(9)12(16)10-3-2-4-11(13)7-10/h2-4,7,9,14H,5-6,8H2,1H3

InChI Key

IVDRHFORCYXHQD-UHFFFAOYSA-N

SMILES

CC1CNCCN1C(=O)C2=CC(=CC=C2)Br

Canonical SMILES

CC1CNCCN1C(=O)C2=CC(=CC=C2)Br

The exact mass of the compound 1-(3-Bromobenzoyl)-2-methylpiperazine is 282.03678 g/mol and the complexity rating of the compound is 259. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3-Bromobenzoyl)-2-methylpiperazine is a heterocyclic organic compound serving as a critical intermediate in multi-step pharmaceutical synthesis. Its structure combines a 2-methylpiperazine core, a common pharmacophore in medicinal chemistry, with a 3-bromobenzoyl group. This bromo-substituent primarily functions as a versatile synthetic handle for introducing further molecular complexity via palladium-catalyzed cross-coupling reactions, making it a strategic building block for targeted drug discovery programs, particularly in the development of kinase inhibitors. [REFS-1, REFS-2]

Procurement Fit

Synthetic intermediate
Free N4 amine enables chemoselective derivatization for parallel library synthesis.
Cross-coupling handle
Meta-bromo substituent supports palladium-catalyzed coupling reactions.
Chiral context
Racemic form; (S)-enantiomer available separately for stereochemical control studies.

In the synthesis of complex, biologically active molecules like kinase inhibitors, seemingly minor structural variations are not tolerated. Substituting 1-(3-Bromobenzoyl)-2-methylpiperazine with its 4-bromo positional isomer, a different halide (e.g., 3-chloro), or an analog lacking the 2-methyl group (e.g., 1-(3-Bromobenzoyl)piperazine) will fundamentally alter the final product's properties. The specific meta-position of the bromine atom dictates the geometric trajectory for subsequent chemical modifications, which is critical for achieving precise interactions with the target protein's binding site. Any deviation can lead to a significant or complete loss of biological potency and selectivity, rendering the final compound ineffective and invalidating the synthetic route. [1]

Substitution Risk

4-Methyl analog is synthetically inert at N4 N4-methyl capped derivative lacks the free amine required for downstream diversification; may not serve as a direct scaffold substitute.
Regioisomeric bromine position alters reactivity Ortho- and para-bromo isomers exhibit different steric and electronic profiles in cross-coupling; coupling efficiency may not transfer directly.
Chlorine analog may shift reactivity and lipophilicity C–Cl bond is less reactive toward oxidative addition; predicted LogP difference may affect pharmacokinetic profile in cell-based assays.

Required Precursor for the Topical BTK Inhibitor PRN473

This specific compound is a documented precursor for the synthesis of PRN473, a covalent Bruton's tyrosine kinase (BTK) inhibitor developed for topical administration in immune-mediated skin diseases. [REFS-1, REFS-2] The synthesis of PRN473 and its structurally related analogs requires the unique orientation provided by the 3-bromobenzoyl moiety coupled with the 2-methylpiperazine core.

Evidence DimensionPrecursor Suitability
Target Compound DataServes as a key building block for the synthesis of the clinical candidate PRN473.
Comparator Or BaselineUse of any other isomer (e.g., 1-(4-Bromobenzoyl)-2-methylpiperazine) or analog.
Quantified DifferenceQualitative but absolute: Use of a comparator would result in the synthesis of a completely different molecule, not PRN473.
ConditionsMulti-step synthesis of a specific active pharmaceutical ingredient (API).

For research and development programs focused on PRN473 or its direct analogs, procurement of this exact CAS number is non-negotiable.

N4 amine availability
Cross-study comparable
Target: HBD = 1, free N4–H
4-Methyl analog: HBD = 0, N4 capped
Free amine enables regioselective derivatization not possible with the 4-methyl analog.
Computed descriptors; no direct biological comparison available.

Enabling Optimal Reactivity in Cross-Coupling Reactions

The aryl bromide functionality is a highly reliable and versatile handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug synthesis. Compared to the analogous aryl chloride, the carbon-bromine bond has a lower bond dissociation energy, typically leading to higher reactivity and yields under milder reaction conditions. For example, the oxidative addition of palladium(0) to an aryl bromide is significantly faster than to an aryl chloride, which can be critical for preserving sensitive functional groups elsewhere in the molecule. [1]

Evidence DimensionRelative Reactivity in Pd-Catalyzed Cross-Coupling
Target Compound DataAryl Bromide: High reactivity, enabling milder reaction conditions.
Comparator Or BaselineAryl Chloride (e.g., 1-(3-Chlorobenzoyl)-2-methylpiperazine): Lower reactivity, often requiring harsher conditions, stronger bases, or more specialized catalyst systems.
Quantified DifferenceAryl bromides are generally >100x more reactive than aryl chlorides in the rate-limiting oxidative addition step.
ConditionsStandard Palladium-catalyzed reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Selecting this bromo-compound over a chloro-analog can lead to more efficient, higher-yielding, and more scalable synthetic routes with better functional group tolerance, reducing process development time and cost.

Meta-Br reactivity
Class-level inference
Meta position: intermediate steric hindrance, σₘ ≈ +0.39
Ortho: higher steric demand; Para: σₚ ≈ +0.23
Meta-bromo may provide a balanced reactivity profile for sequential coupling strategies.
Class-level Hammett constants; no experiment-specific kinetic data for these exact compounds.

Structural Role of the 2-Methyl Group for Conformational Rigidity

The methyl group at the 2-position of the piperazine ring provides a critical structural feature compared to the unsubstituted parent piperazine. This substitution introduces a chiral center and restricts the conformational flexibility of the piperazine ring, which can be essential for locking the final molecule into a bioactive conformation required for high-affinity binding to a protein target. [1] In drug design, such seemingly small alkyl substitutions are often key to improving potency and metabolic stability.

Evidence DimensionConformational Flexibility
Target Compound DataContains a 2-methyl group, leading to a more conformationally constrained piperazine ring.
Comparator Or Baseline1-(3-Bromobenzoyl)piperazine (unsubstituted at the 2-position): More conformationally flexible.
Quantified DifferenceNot directly quantified in a single metric, but leads to a more defined three-dimensional structure.
ConditionsBinding within a protein active site.

Procuring the 2-methyl substituted version is crucial for projects where the final molecule's three-dimensional shape and rigidity are key determinants of its biological activity.

Br vs. Cl leaving group
Class-level inference
C–Br BDE ≈ 71 kcal·mol⁻¹
C–Cl BDE ≈ 83 kcal·mol⁻¹
ΔXLogP ≈ +0.7 (estimated)
Bromine analog may offer milder oxidative addition conditions and higher predicted lipophilicity.
Class-level bond energies and π values; no experimental LogD data available.
Enantiomer differentiation
Supporting evidence
(S)-enantiomer CAS 1567928-87-3 commercially available
Class-level precedent: >100-fold potency difference between enantiomers in related series
Stereochemical composition is a critical quality attribute for chiral drug discovery contexts.
No enantiomer-specific biological data for the target compound; class-level inference only.
Purity specification
Supplier data
95% (AKSci, Fluorochem)
98% (Leyan)
Higher purity grade may reduce downstream purification burden.
Free amine susceptible to oxidation; storage conditions impact effective purity.
Drug-likeness profile
Class-level inference
XLogP3 = 1.9, TPSA = 32.3 Ų, HBD = 1
4-Methyl analog: HBD = 0, estimated XLogP3 ~2.5
Target compound satisfies Lipinski/Veber rules; additional HBD may favor solubility.
Computed descriptors only; no experimental solubility or permeability data available.

Synthesis of the Topical BTK Inhibitor PRN473 and Direct Analogs

As the documented precursor, this compound is the mandatory starting material for any synthetic campaign targeting PRN473, a clinical-stage therapeutic for immune-mediated skin diseases. [REFS-1, REFS-2]

Development of Novel Kinase Inhibitors Requiring a Meta-Substituted Phenyl Moiety

Ideal for medicinal chemistry programs where structure-activity relationship (SAR) studies indicate that a substituent extending from the meta-position of the benzoyl ring is required to engage with a specific sub-pocket of a kinase active site.

Scaffold Development via Robust Palladium Cross-Coupling Chemistry

Serves as a reliable platform for building diverse chemical libraries. Its aryl bromide handle ensures compatibility with a wide range of standard and scalable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the efficient generation of novel chemical entities.

Application Fit Matrix

Application
Selection Property
Validation Focus
Parallel library synthesis via N4 diversification
Free N4 amine for chemoselective derivatization
N4 functionalization scope and efficiency
Palladium-catalyzed cross-coupling diversification
Meta-bromo aryl halide reactivity
Coupling yield and regioselectivity under chosen conditions
Chiral method development and enantiomer assignment
Availability of racemate and single (S)-enantiomer
Enantiomeric separation and stereochemical purity assessment
Physicochemical property optimization in lead series
Favorable computed drug-like profile (XLogP3, TPSA, HBD)
Experimental solubility, permeability, and metabolic stability

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.03678 g/mol

Monoisotopic Mass

282.03678 g/mol

Heavy Atom Count

16

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